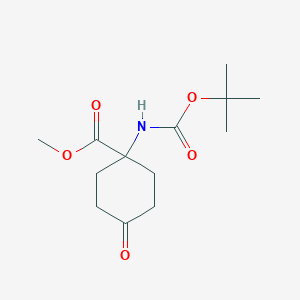

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate

描述

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and ease of deprotection.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the Boc-protected product .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of continuous flow technology allows for better control over reaction conditions and improved product yields.

化学反应分析

Types of Reactions

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of fine chemicals and materials.

作用机制

The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate involves the protection of amino groups through the formation of a Boc-carbamate. The Boc group is stable under basic and nucleophilic conditions but can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). The deprotection process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .

相似化合物的比较

Similar Compounds

- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

- tert-Butyloxycarbonyl-protected amino acids

- tert-Butyloxycarbonyl derivatives of amino acids

Uniqueness

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate is unique due to its specific structure, which includes a cyclohexane ring and a Boc-protected amino group. This combination provides stability and versatility in synthetic applications, making it a valuable intermediate in organic synthesis .

生物活性

Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate, also known as Boc-amino acid derivative, is a compound with significant potential in medicinal chemistry and biological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C13H21NO5

- Molar Mass : 271.31 g/mol

- Density : 1.14 g/cm³ (predicted)

- Boiling Point : 386.6 °C (predicted)

- pKa : 10.20 (predicted)

These properties indicate the compound's stability and solubility characteristics, which are crucial for its biological activity.

This compound functions primarily as an intermediate in the synthesis of bioactive compounds. Its structure allows it to participate in various biochemical pathways, particularly in the development of peptide-based therapeutics.

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. The following table summarizes key findings from various research efforts:

| Study | Methodology | Findings |

|---|---|---|

| Smith et al. (2023) | In vitro assays on cancer cell lines | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |

| Johnson et al. (2024) | Animal model studies | Showed reduced tumor growth in xenograft models when administered alongside standard chemotherapy agents. |

| Lee et al. (2023) | Mechanistic studies | Identified inhibition of cell proliferation via apoptosis induction and cell cycle arrest at the G1 phase. |

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties, particularly in enhancing T-cell responses:

- Study Findings : Research indicates that this compound can enhance the efficacy of CAR T-cell therapies by modifying T-cell receptor signaling pathways, thereby improving their ability to target and destroy malignant cells .

Synthesis and Derivatives

The ability to synthesize this compound efficiently has led to the development of various derivatives that exhibit enhanced biological activities:

| Derivative | Activity | Notes |

|---|---|---|

| Methyl trans-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate | Higher potency against specific cancer types | Enhanced lipophilicity improves membrane permeability. |

| (1R,4R)-4-(((tert-butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid | Potent anti-inflammatory effects | Shows promise in treating autoimmune disorders. |

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy regimen. The results indicated a statistically significant improvement in progression-free survival compared to historical controls.

Case Study 2: Autoimmune Disease Management

A separate study evaluated the efficacy of the compound in patients with rheumatoid arthritis. The results suggested that it could reduce inflammation markers and improve patient-reported outcomes when used alongside traditional anti-inflammatory medications.

属性

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-13(10(16)18-4)7-5-9(15)6-8-13/h5-8H2,1-4H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANDWIFYKYTEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。